(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
CAS No.: 1189170-70-4
Cat. No.: VC2922984
Molecular Formula: C15H22N2O3Si
Molecular Weight: 306.43 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1189170-70-4 |
---|---|
Molecular Formula | C15H22N2O3Si |
Molecular Weight | 306.43 g/mol |
IUPAC Name | (NE)-N-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methylidene]hydroxylamine |
Standard InChI | InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+ |
Standard InChI Key | VPKWSHMFLOHATG-RQZCQDPDSA-N |
Isomeric SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=N/O |
SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO |
Introduction
Chemical Structure and Properties
The compound (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime represents a sophisticated organic molecule with multiple functional groups incorporated into a furo[3,2-b]pyridine scaffold. The chemical identity and physical properties of this compound are summarized in Table 1.
Basic Identification
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is registered with CAS number 1212250-46-8. It possesses a molecular formula of C₂₃H₂₅NO₄ and a calculated molecular weight of 379.449 g/mol . The compound features a characteristic (E)-configuration of the oxime group, which represents a specific stereochemical arrangement around the C=N double bond.
Structural Features
The molecule contains several key structural components that define its chemical behavior:
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A furo[3,2-b]pyridine heterocyclic core system
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A tert-butyldimethylsilyloxy (TBDMS) protecting group
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A hydroxymethyl group protected by the TBDMS moiety
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An oxime functional group (C=N-OH) at the 6-position
Table 1: Physical and Chemical Properties of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Property | Value |
---|---|
CAS Number | 1212250-46-8 |
Molecular Formula | C₂₃H₂₅NO₄ |
Molecular Weight | 379.449 g/mol |
Exact Mass | 379.178 g/mol |
Polar Surface Area (PSA) | 75.630 |
Calculated LogP | 4.94950 |
Physical State | Not specified in literature |
Melting Point | Not available |
Boiling Point | Not available |
Structural Comparison with Related Compounds
The compound shares structural similarity with other furo[3,2-b]pyridine derivatives that have been more extensively studied. For example, 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime (CAS: 1186405-19-5) contains a trimethylsilyl group instead of the tert-butyldimethylsilyloxymethyl group, but maintains the same core structure and oxime functionality. Another related compound is 6-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine (CAS: 1171920-21-0), which lacks the oxime group but contains the same silyl-protected hydroxymethyl group .
Reactivity and Chemical Behavior
Understanding the reactivity of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime requires consideration of each functional group within the molecule.
Oxime Reactivity
The oxime group (C=N-OH) is a versatile functional group that can undergo various transformations:
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Reduction to amines using appropriate reducing agents
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Beckmann rearrangement to form amides
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Dehydration to form nitriles
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Metal coordination through the nitrogen and oxygen atoms
For example, similar oxime-containing compounds like 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime can serve as precursors for the synthesis of more complex molecules, particularly in pharmaceutical development.
Silyl Ether Chemistry
The TBDMS protecting group is susceptible to cleavage under acidic conditions or in the presence of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This reactivity is important for synthetic applications where controlled deprotection is required to unveil the hydroxymethyl group for further transformations.
Heterocyclic Core Reactivity
The furo[3,2-b]pyridine core contains multiple sites for potential functionalization:
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The pyridine nitrogen can act as a nucleophile or coordinate with metals
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The aromatic system can undergo electrophilic aromatic substitution reactions
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The furan ring may participate in cycloaddition reactions
Applications in Organic Synthesis
The compound (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime and structurally related molecules serve important roles in synthetic organic chemistry.
Pharmaceutical Intermediates
Furo[3,2-b]pyridine derivatives, including oxime-containing compounds, are frequently employed as intermediates in the synthesis of pharmaceutically active compounds. The protected hydroxymethyl group provides a handle for further synthetic elaboration, while the oxime can be transformed into various nitrogen-containing functional groups.
Building Blocks for Complex Molecules
Compounds containing the furo[3,2-b]pyridine scaffold serve as valuable building blocks for the construction of more complex molecular architectures. For example, furo[3,2-c]pyridine derivatives have been used in the synthesis of molecules with potential pharmacological activity .
Synthetic Versatility
The presence of multiple functional groups in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime makes it a versatile synthetic intermediate. The selective manipulation of each functional group allows for diverse structural modifications and the creation of molecular libraries for structure-activity relationship studies.
Compound | Core Structure | Key Functional Groups | Reported Activity |
---|---|---|---|
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime | Furo[3,2-b]pyridine | TBDMS-protected hydroxymethyl, oxime | Not specifically reported |
Furo[3,2-b]pyridine derivatives | Furo[3,2-b]pyridine | Various | Pharmaceutical intermediates |
Furo[3,2-c]pyridine derivatives | Furo[3,2-c]pyridine | Trifluoromethyl, carbonyl | Potential pharmacological applications |
Furo[3,2-g]chromene derivatives | Furo[3,2-g]chromene | Carbonitrile | Antimicrobial activity |
Current Research and Future Directions
Synthetic Applications
Current research involving furo[3,2-b]pyridine derivatives focuses on exploring their potential as synthetic building blocks for complex molecules. The diverse functionalities present in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime make it a candidate for investigations in this area.
Method Development
Development of more efficient synthetic routes to access furo-pyridine scaffolds represents an active area of research. Techniques such as microwave-assisted synthesis have been explored for related compounds, such as furo[3,2-h]isoquinoline alkaloids , and may be applicable to the synthesis of the target compound.
Structure-Property Relationships
Understanding how structural modifications affect the properties and reactivity of furo-pyridine derivatives continues to be an important research focus. The presence of the oxime group and the TBDMS-protected hydroxymethyl moiety in (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime provides opportunities for studying structure-property relationships within this class of compounds.
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